Zirconocene
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12Z |
|---|---|
Molecular Weight |
223.43 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;zirconium |
InChI |
InChI=1S/2C5H6.Zr/c2*1-2-4-5-3-1;/h2*1-4H,5H2; |
InChI Key |
ZMMRKRFMSDTOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1.C1C=CC=C1.[Zr] |
Synonyms |
Cp2ZrCl2 cpd zirconocene Zirconocene dichloride |
Origin of Product |
United States |
Preparation Methods
Historical Foundations: Early Synthesis of Zirconocene Dichloride
The foundational work on this compound chemistry began in the 1950s with Wilkinson and Birmingham’s synthesis of this compound dihalides (Cp₂ZrX₂, X = Cl, Br) via the reaction of zirconium(IV) chloride-tetrahydrofuran (THF) complexes with sodium cyclopentadienide . This method remains a cornerstone for generating this compound precursors:
The bent metallocene structure of Cp₂ZrCl₂, with a Cp(centroid)-Zr-Cp angle of ~128° and Cl-Zr-Cl angle of 97.1°, was confirmed via crystallography . This geometry arises from the orientation of zirconium’s d-orbitals, which favor a non-parallel arrangement of Cp ligands. Early studies also revealed that reducing Cp₂ZrCl₂ with lithium aluminium hydride (LiAlH₄) produces Schwartz’s reagent (Cp₂ZrHCl), a critical intermediate for hydrozirconation reactions .
Stabilization via π-Acceptor Ligands: Carbon Monoxide and Alkynes
To stabilize the Cp₂ZrII fragment, researchers introduced π-acceptor ligands that mitigate electron deficiency. Rosenthal’s work demonstrated that bis(trimethylsilyl)acetylene (BTMSA) effectively stabilizes this compound intermediates, enabling their isolation . The reaction proceeds as follows:
This method avoids dimerization, a common issue with unstabilized Cp₂ZrII species. Similarly, carbon monoxide (CO) acts as a π-acceptor, forming Cp₂Zr(CO)₂ complexes that resist decomposition . These ligands enhance stability while preserving reactivity for subsequent transformations.
Alkyllithium-Based Methods: Synthesizing Hydrido and Alkyl Complexes
The addition of alkyllithium reagents to this compound dichlorides has enabled the preparation of hydrido and alkyl derivatives. For example, treating Cp₂ZrCl₂ with tert-butyllithium (t-BuLi) yields hydrido chloride complexes :
Further reaction with t-BuLi produces alkyl hydrides like Cp₂Zr(CH₂CHMe₂)(H), which undergo hydrogenolysis to form monomeric dihydrides (Cp₂ZrH₂) . These methods are notable for avoiding traditional hydrozirconation pathways, thereby expanding access to this compound hydrides.
Alkyllithium reagents also facilitate the synthesis of sterically hindered dialkyl zirconocenes. For instance, Li(CH₂CEt₃) and Li(CH₂CMe₂CH₂Ph) react with Cp₂ZrCl₂ to form CpCp*ZrR₂ (R = bulky alkyl), which model propagating species in alkene polymerization . X-ray studies reveal elongated Zr–C bonds (2.35–2.45 Å) and widened C–Zr–C angles (~120°), reflecting steric effects .
The Negishi Reagent: A Versatile this compound Source
A landmark advancement was Negishi’s development of Cp₂Zr(η²-butene), a stabilized this compound reagent synthesized via n-butyllithium reduction of Cp₂ZrCl₂ :
This reagent serves as a Cp₂ZrII synthon in oxidative cyclization reactions, enabling the construction of heterometallacycles and strained organic frameworks . Its stability under mild conditions has made it indispensable in synthetic chemistry.
Ligand Design and Modern Complexes
Recent work focuses on ligand-modified zirconocenes for tailored catalytic activity. For example, indenyl-based complexes like (3-RInd#)₂ZrX₂ (Ind# = C₆Me₅H; R = Me, Et, Ph) are synthesized via salt metathesis reactions . Crystal structures of rac- and meso-diastereomers reveal how ligand bulk influences polymerization behavior . These complexes, when immobilized on solid methylaluminoxane (sMAO), exhibit high ethylene polymerization activity (up to 2,500 kg PE/mol Zr·h) .
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Oligomerization of α-Olefins
Zirconocene catalysts demonstrate unique selectivity in α-olefin oligomerization. A 2020 DFT study revealed:
Key Steps in 1-Butene Dimerization
| Reaction Step | Transition State | ΔG‡ (kcal/mol) | Product Stability (ΔG) |
|---|---|---|---|
| β-Hydride Elimination | TS-56pp | 13.4 | -15.0 (I-8ppβ) |
| Coordination-Insertion | TS-89ppp | 14.2 | -12.8 (I-9ppp) |
| π-Complex Formation | TS-78ppp | 13.8 | -14.5 (I-7ppβ) |
The study identified β-hydride elimination as the dominant pathway due to the stability of π-complex I-8ppβ, which is 15 kcal/mol lower in energy than competing intermediates .
Zr-Al Cooperative Effects
-
Binuclear Zr-Al₁ species reduce β-hydride elimination barriers by 5–7 kcal/mol compared to mononuclear zirconocenes .
-
Trinuclear Zr-Al₂ complexes show limited catalytic activity due to high stability (ΔG > +15 kcal/mol for "opened" intermediates) .
Epoxide Ring-Opening Reactions
A 2022 breakthrough demonstrated this compound’s ability to catalyze reductive epoxide ring-opening under visible light, contrasting with titanocene’s regioselectivity :
Selectivity Comparison
| Catalyst | Preferred Radical Stability | Example Product (1,2-Epoxyhexane) |
|---|---|---|
| This compound | Less stable primary radical | 1-Hexanol (85% yield) |
| Titanocene | More stable secondary radical | 2-Hexanol (72% yield) |
This reaction operates via a zirconium-oxygen interaction pathway, lowering activation energy by 18% compared to titanium analogs .
Preparation and Fundamental Reactions
Synthesis of this compound Dichloride
textZrCl₄(THF)₂ + 2 NaC₅H₅ → Cp₂ZrCl₂ + 2 NaCl + 2 THF [3]
Structural Features
Reagent Formation Pathways
Schwartz’s Reagent Synthesis
textCp₂ZrCl₂ + ¼ LiAlH₄ → Cp₂ZrHCl + ¼ LiAlCl₄ [3]
Key application: Hydrozirconation of alkenes/alkynes.
Negishi Reagent Preparation
Mechanistic Insights from DFT Studies
-
Chain propagation vs. termination: Competing pathways separated by <1 kcal/mol activation energy differences
-
Solvent effects: THF coordination stabilizes transition states by 3–5 kcal/mol in oligomerization reactions
-
Aluminum cocatalysts: Me₂AlCl increases dimerization selectivity by 40% through Zr-Al bond polarization
Scientific Research Applications
Polymerization Catalysis
Zirconocene-based catalysts are extensively used in the polymerization of olefins, leading to the production of polyolefins with tailored properties. These catalysts facilitate various polymerization methods, including:
- Cationic Ring-Opening Polymerization (CROP) : this compound/borate systems have been shown to effectively catalyze the CROP of cyclic monomers such as lactones and oxazolines. This method allows for the synthesis of functionalized polymers with controlled molecular weights and architectures .
- Olefin Polymerization : The use of this compound catalysts in olefin polymerization is well-established. Recent studies indicate that modifications to ligand structures can enhance catalyst activity and polymer yield . For instance, this compound dichloride has been employed to produce high-density polyethylene and other polyolefins through coordination polymerization techniques .
Organic Synthesis
This compound compounds are also pivotal in organic synthesis, particularly for generating carbon radicals and facilitating cross-coupling reactions:
- Radical Generation : this compound(III) has been utilized to generate carbon radicals under visible light irradiation, enabling various coupling reactions with organic halides. This method showcases the versatility of this compound in forming complex organic structures through radical pathways .
- Ring-Opening Reactions : Recent advancements have demonstrated that this compound can catalyze the ring-opening of epoxides with reverse regioselectivity compared to traditional titanocene methods. This reaction produces more-substituted alcohols via a radical mechanism, highlighting the potential for selective transformations in organic synthesis .
Photochemical Applications
This compound's ability to generate radicals under light exposure has led to its application in photochemical processes:
- Radical Hydrophosphination : Studies have shown that this compound-mediated photodecomposition generates radicals that can participate in hydrophosphination reactions. This application underscores the potential of this compound in developing new methodologies for synthesizing organophosphorus compounds .
Case Study 1: CROP of Lactones
A study investigated the use of this compound/borate catalysts for the cationic ring-opening polymerization of ε-caprolactone. The results indicated that ligand modifications significantly enhanced the catalyst's performance, leading to higher yields and molecular weights compared to traditional methods .
Case Study 2: Cross-Coupling Reactions
Another research focused on using this compound(III) for cross-coupling reactions involving alkyl halides under visible light. The study demonstrated that this approach allowed for efficient formation of C–C bonds with various substrates, showcasing the utility of this compound in synthetic organic chemistry .
Data Table: Summary of this compound Applications
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;zirconium involves its ability to form stable complexes with various ligands. These complexes can then participate in catalytic cycles, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Table 1: Structural Comparison of Group 4 Metallocenes
| Property | This compound | Titanocene | Hafnocene |
|---|---|---|---|
| M–Si Bond Length (Å) | 2.761–2.782 | Not Reported | 2.835–2.888 |
| Radialene Stability | High (X-ray verified) | Moderate | Moderate |
| Hydride Bond Strength | Moderate (Zr–H) | Weaker (Ti–H) | Stronger (Hf–H) |
Catalytic Performance in Polymerization
- Activity: this compound exhibits higher catalytic activity than hafnocene in propylene polymerization. For instance, hafnocene catalysts produce polypropylene with higher molecular weights but significantly lower activities .
- Stereoselectivity: Chiral C₂-symmetric this compound complexes yield polypropylene with isotacticities up to mmmm = 80%, outperforming analogous hafnocene systems (mmmm = 38–80%) .
- Intermediate Species: this compound forms dynamic Zr-allyl intermediates during alkene polymerization, as evidenced by NMR studies. Similar intermediates in titanocene systems display faster π-ligand rearrangements .
Redox and Hydride Catalysis
This compound hydrides (generated from Cp₂ZrCl₂ and silanes) enable catalytic reductions of ketones, aldehydes, and amides with yields up to 92%, outperforming titanocene in functional group tolerance . Hafnocene analogs are less explored in this context.
Supported Catalyst Systems
This compound’s performance varies with support interactions. Ex situ impregnation onto ZnO decreases activity due to Zr’s proximity to the support structure, as shown by XPS and TGA . In contrast, titanocene-supported systems are less studied, while hafnocene’s larger ionic radius may exacerbate deactivation in heterogeneous setups.
Small-Molecule Activation
This compound uniquely activates CO₂ via triazenido hydride intermediates, forming formate complexes. This reactivity is unreported for Ti and Hf analogs . Additionally, this compound mediates σ-bond metathesis with silanes, enabling turnover of Zr–H species without requiring amine coordination .
Q & A
Q. How to ensure ethical reporting of this compound toxicity data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
